1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxaphosphocine ring system, which is a rare and interesting motif in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-tert-butylphenyl derivatives with appropriate phosphorus-containing reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the dioxaphosphocine ring .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4,4’-di-tert-butylbenzil: A structurally related compound with similar tert-butyl groups.
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate: Another compound featuring tert-butylphenyl groups but with different functional groups.
Uniqueness
1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide stands out due to its unique dioxaphosphocine ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C37H39O4P |
---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C37H39O4P/c1-35(2,3)27-13-7-23(8-14-27)29-17-11-25-19-21-37-22-20-26-12-18-30(24-9-15-28(16-10-24)36(4,5)6)34(32(26)37)41-42(38,39)40-33(29)31(25)37/h7-18H,19-22H2,1-6H3,(H,38,39) |
InChI Key |
KTTCNRPBZNHPBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC=C(C=C7)C(C)(C)C)OP(=O)(O3)O)C=C2 |
Origin of Product |
United States |
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